molecular formula C5H7N3O B11791464 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine

Cat. No.: B11791464
M. Wt: 125.13 g/mol
InChI Key: VITUHWJNRFAMNH-UHFFFAOYSA-N
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Description

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as solvent choice, catalyst use, and purification techniques is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized derivatives that can be further utilized in synthetic applications.

Scientific Research Applications

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine

InChI

InChI=1S/C5H7N3O/c1-2-4-5(6-3-1)8-9-7-4/h1-3H2,(H,6,8)

InChI Key

VITUHWJNRFAMNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NON=C2NC1

Origin of Product

United States

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